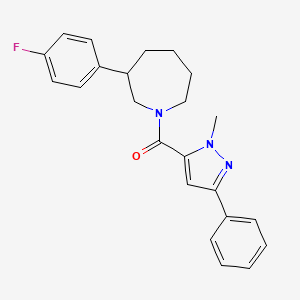

(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone

Description

The compound “(3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone” is a methanone derivative featuring a seven-membered azepane ring substituted with a 4-fluorophenyl group and a 1-methyl-3-phenylpyrazole moiety. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the pyrazole ring may contribute to hydrogen bonding or π-π interactions in biological systems .

Properties

IUPAC Name |

[3-(4-fluorophenyl)azepan-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O/c1-26-22(15-21(25-26)18-7-3-2-4-8-18)23(28)27-14-6-5-9-19(16-27)17-10-12-20(24)13-11-17/h2-4,7-8,10-13,15,19H,5-6,9,14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCGULSUXGUGYGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCCCC(C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

-

Synthesis of Azepane Derivative

Starting Materials: 4-fluoroaniline and caprolactam.

Reaction: The synthesis begins with the nucleophilic substitution of 4-fluoroaniline with caprolactam under basic conditions to form the azepane ring.

Conditions: Typically, this reaction is carried out in the presence of a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

-

Synthesis of Pyrazole Derivative

Starting Materials: 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid.

Reaction: The carboxylic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂), followed by reaction with the azepane derivative to form the final compound.

Conditions: This step is typically performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

For large-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:

Continuous Flow Chemistry: To enhance reaction efficiency and safety.

Catalysis: Using catalysts to lower reaction temperatures and improve selectivity.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

Reagents: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Products: Oxidation of the azepane ring can lead to the formation of lactams or other oxidized derivatives.

-

Reduction

Reagents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Products: Reduction can convert the ketone group to an alcohol, altering the compound’s properties.

-

Substitution

Reagents: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Products: Substitution reactions can introduce new functional groups, potentially enhancing biological activity.

Common Reagents and Conditions

Solvents: DMF, dichloromethane (DCM), and ethanol are commonly used.

Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

Temperatures: Reactions are typically conducted at temperatures ranging from room temperature to 150°C, depending on the specific reaction.

Scientific Research Applications

Medicinal Chemistry

The compound's unique structure makes it a candidate for developing new therapeutic agents. Its potential applications include:

- Anticancer Activity: Research indicates that structurally related compounds exhibit potent anticancer properties. For instance, one study reported low IC50 values (below 1 µM) against breast cancer cell lines, suggesting strong cytotoxic effects. The mechanism involved oxidative stress induction leading to apoptosis in cancer cells .

- Antimicrobial Properties: Similar compounds have demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The proposed mechanism involves the enhancement of conventional antibiotics' efficacy by inhibiting bacterial efflux pumps .

Neurological Disorders

There is emerging interest in the compound's potential for treating neurological conditions. Compounds with similar structural features have been investigated for their ability to modulate neurotransmitter systems, which could be beneficial in treating disorders like anxiety and depression.

Pharmacological Studies

The pharmacokinetic properties of (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone have been evaluated in various studies:

- Absorption and Distribution: Preliminary studies suggest favorable absorption characteristics, making it a suitable candidate for oral administration.

- Metabolism and Excretion: Ongoing research aims to elucidate the metabolic pathways of this compound to understand its bioavailability and potential drug interactions better.

Case Study 1: Anticancer Efficacy

A comprehensive study assessed the anticancer efficacy of a related compound on various cancer cell lines through the National Cancer Institute's Developmental Therapeutics Program. The results indicated significant growth inhibition rates across multiple cell lines, reinforcing the potential of compounds within this chemical class for cancer therapy .

| Compound | Biological Activity | IC50 (µM) |

|---|---|---|

| This compound | Anticancer | < 1 |

| Related Compound A | Anticancer | 0.8 |

| Related Compound B | Antimicrobial | 0.5 |

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of similar compounds against resistant bacterial strains. The findings suggested that these compounds could serve as adjuncts to existing antibiotics, enhancing their effectiveness against resistant pathogens .

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The azepane ring can enhance binding affinity, while the pyrazole moiety may contribute to the compound’s overall stability and reactivity. The exact mechanism involves:

Binding to Active Sites: The compound fits into the active sites of enzymes or receptors, inhibiting their normal function.

Pathway Modulation: By inhibiting or activating specific pathways, it can alter cellular processes, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Piperazine or Azepane Moieties

- Compound 6e (): (4-Benzhydrylpiperazin-1-yl)(1-((3-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone Key Differences: Replaces the azepane with a piperazine ring and introduces a sulfonamide group. Properties: Higher polarity due to sulfonamide, with a melting point of 198–200°C. Demonstrated moderate solubility in aqueous buffers compared to the target compound’s likely lower solubility .

- ADX47273 (): (S)-(4-Fluorophenyl)-(3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]piperidin-1-yl)methanone Key Differences: Contains an oxadiazole ring instead of pyrazole and a piperidine instead of azepane. Bioactivity: Acts as a metabotropic glutamate receptor 5 (mGluR5) positive allosteric modulator (PAM), highlighting the role of fluorophenyl groups in CNS-targeted activity .

Pyrazole-Containing Analogues

- Compound 5 (): 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole Key Differences: Replaces methanone with a thiazole ring and incorporates a triazole group. Crystallography: Isostructural with its chlorophenyl analogue (Compound 4), forming triclinic crystals with P̄1 symmetry. This suggests similar packing efficiencies despite halogen substitution .

- Synthesis: Prepared via malononitrile condensation, differing from the target compound’s likely azepane-pyrazole coupling route .

Substituent-Driven Comparisons

- Trifluoromethylphenyl Derivative (): Methanone,(4,5-dihydro-5-phenyl-1H-pyrazol-1-yl)[4-(trifluoromethyl)phenyl]- Key Differences: Trifluoromethyl group enhances electron-withdrawing effects and metabolic resistance. Applications: Likely superior pharmacokinetic stability compared to the target compound’s fluorophenyl group .

- Cyclohexylmethyl Pyrazole Carboxamide (): N-(1-Amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide Key Differences: Carboxamide linkage and cyclohexylmethyl substituent alter steric bulk and solubility. Bioactivity: Designed for receptor binding studies, emphasizing substituent flexibility in drug design .

Comparative Data Tables

Table 1: Structural and Physicochemical Comparisons

Critical Analysis of Evidence

- Halogen Effects : Fluorophenyl groups are recurrent in bioactive compounds (e.g., ADX47273), suggesting their role in enhancing bioavailability and target affinity . Chlorophenyl analogues () show similar crystallinity but may differ in electronic properties .

- Synthetic Challenges : Sulfonamide and triazole-containing analogues () require multi-step syntheses, whereas the target compound’s synthesis may prioritize azepane-pyrazole coupling efficiency .

Biological Activity

The compound (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone , with the CAS number 1705050-89-0, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 377.5 g/mol. The presence of the fluorine atom contributes to its unique electronic properties, enhancing binding affinity and metabolic stability, which are crucial for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to various pharmacological effects, including:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in disease pathways, similar to other pyrazole derivatives known for their inhibitory effects on kinases such as p38 MAP kinase .

- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

Biological Activity Overview

The biological activities associated with this compound include:

- Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit significant antimicrobial properties against various pathogens.

- Anticancer Potential : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity, which is common among pyrazolone derivatives .

Antimicrobial Studies

A study on related pyrazole compounds demonstrated minimum inhibitory concentrations (MIC) against Staphylococcus aureus and Escherichia coli as low as 6.25 µg/mL . This suggests that this compound may possess similar or enhanced antimicrobial efficacy.

Anticancer Research

Research has highlighted the anticancer properties of pyrazole derivatives through their ability to inhibit tumor growth in vitro and in vivo models. For instance, derivatives targeting the p38 MAP kinase pathway showed effective inhibition of cancer cell lines .

Anti-inflammatory Activity

Computational studies have indicated that related compounds exhibit excellent anti-inflammatory properties through molecular docking simulations . The docking results suggest that these compounds can effectively bind to inflammatory mediators, potentially leading to therapeutic applications in treating inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the most effective synthetic routes for preparing (3-(4-fluorophenyl)azepan-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1 : Formation of the azepane ring substituted with a 4-fluorophenyl group via reductive amination or cyclization of a pre-functionalized amine precursor .

- Step 2 : Synthesis of the 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid intermediate via condensation of phenylhydrazine with β-ketoesters, followed by N-methylation .

- Step 3 : Coupling the azepane and pyrazole moieties using a carbonyl linker via Schlenk techniques or nucleophilic acyl substitution.

Key Considerations : Optimize reaction conditions (e.g., ethanol at 100°C for 2–4 hours) to minimize side products like over-alkylation or incomplete cyclization .

Advanced Synthesis: Addressing Side Reactions

Q. Q2. How can researchers mitigate side products during the coupling of the azepane and pyrazole moieties?

Methodological Answer: Common side reactions include:

- Ester hydrolysis : Use anhydrous solvents (e.g., THF) and controlled pH during coupling.

- N-Oxidation : Employ inert atmospheres (N₂/Ar) and reducing agents like NaBH₄ .

Data Contradiction : Evidence from similar methanone syntheses shows conflicting yields (50–85%) depending on solvent polarity. Polar aprotic solvents (DMF) improve coupling efficiency but risk decomposition at elevated temperatures .

Structural Characterization

Q. Q3. What spectroscopic and crystallographic techniques are critical for confirming the compound’s structure?

Methodological Answer:

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., 4-fluorophenyl aromatic protons at δ 7.2–7.4 ppm, azepane CH₂ signals at δ 1.6–2.1 ppm) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., chair conformation of azepane, dihedral angles between aromatic rings). Evidence from analogous compounds shows bond lengths of 1.48–1.52 Å for C=O groups .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺ expected at m/z ~407.2) .

Computational Modeling

Q. Q4. How can DFT studies enhance understanding of the compound’s electronic properties?

Methodological Answer:

- HOMO-LUMO Analysis : Predict reactivity sites (e.g., electron-deficient pyrazole ring for nucleophilic attacks).

- Molecular Electrostatic Potential (MEP) : Identify regions of high electron density (e.g., fluorophenyl group’s para-fluorine as a hydrogen-bond acceptor) .

Validation : Compare computed IR spectra with experimental data to confirm accuracy .

Biological Activity Profiling

Q. Q5. What in vitro assays are suitable for evaluating the compound’s bioactivity?

Methodological Answer:

- Enzyme Inhibition : Kinase assays (e.g., EGFR or MAPK) using fluorescence-based ADP-Glo™ kits.

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), noting IC₅₀ values <10 μM for pyrazole-containing analogs .

Stability and Degradation

Q. Q6. How does the fluorophenyl substituent influence the compound’s stability under physiological conditions?

Methodological Answer:

- Hydrolytic Stability : Conduct accelerated stability studies (pH 1–9 buffers at 37°C). Fluorine’s electronegativity reduces electron density on the adjacent carbon, slowing hydrolysis of the methanone group .

- Photodegradation : UV-Vis spectroscopy under simulated sunlight (λ = 320–400 nm) reveals decomposition via C-F bond cleavage, forming phenolic byproducts .

Data Contradictions in Literature

Q. Q7. How should researchers resolve discrepancies in reported synthetic yields or bioactivity data?

Methodological Answer:

- Reproducibility Checks : Validate reaction conditions (e.g., purity of starting materials, solvent batch variability) .

- Meta-Analysis : Compare datasets across structurally related compounds (e.g., pyrazol-5-yl methanones with varying aryl substituents) to identify trends .

- Statistical Tools : Use ANOVA to assess significance of reported IC₅₀ differences in cytotoxicity studies .

Advanced Analytical Challenges

Q. Q8. What strategies improve the detection of trace impurities in synthesized batches?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.